(3S,4S)-4-(Benzylamino)piperidin-3-OL (3S,4S)-4-(Benzylamino)piperidin-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540320
InChI: InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

(3S,4S)-4-(Benzylamino)piperidin-3-OL

CAS No.:

Cat. No.: VC20540320

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-(Benzylamino)piperidin-3-OL -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (3S,4S)-4-(benzylamino)piperidin-3-ol
Standard InChI InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1
Standard InChI Key AHEIGAOSXRVHSH-RYUDHWBXSA-N
Isomeric SMILES C1CNC[C@@H]([C@H]1NCC2=CC=CC=C2)O
Canonical SMILES C1CNCC(C1NCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(3S,4S)-4-(Benzylamino)piperidin-3-OL (C₁₂H₁₈N₂O) is a chiral piperidine derivative with a molecular weight of 206.28 g/mol . Its IUPAC name, (3S,4S)-3-(benzylamino)piperidin-4-ol, reflects the stereochemical arrangement of substituents on the six-membered piperidine ring. The benzylamino group (-NH-CH₂-C₆H₅) at position 4 and the hydroxyl group (-OH) at position 3 create a polar, hydrogen-bond-capable structure, critical for interactions with biological targets.

The compound’s stereochemistry is defined by the (3S,4S) configuration, which influences its three-dimensional conformation and binding affinity. Computational models suggest that this arrangement optimizes spatial alignment with hydrophobic pockets in protein targets, such as neurotransmitter transporters .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
CAS Number1543401-60-0
SolubilityModerate in polar solvents
Melting PointNot reported

The hydroxyl and benzylamino groups confer moderate solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for in vitro assays .

Synthetic Methodologies

General Synthesis Strategies

Piperidine derivatives are typically synthesized through multi-step sequences involving nucleophilic substitutions, reductions, and protection-deprotection strategies . For (3S,4S)-4-(Benzylamino)piperidin-3-OL, two plausible routes are proposed:

Route 1: Reductive Amination

  • Starting Material: Piperidin-3-ol derivatives.

  • Benzylamination: Reaction with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the benzylamino group.

  • Stereochemical Control: Use of chiral auxiliaries or catalysts to enforce the (3S,4S) configuration .

Route 2: Protection-Oxidation-Reduction

  • Hydroxyl Protection: Temporary protection of the 3-OH group using tert-butyldimethylsilyl (TBS) chloride.

  • Amination: Introduction of the benzylamino group via nucleophilic substitution.

  • Deprotection: Removal of the TBS group under acidic conditions .

Industrial-Scale Considerations

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors and immobilized catalysts (e.g., palladium on carbon) could enhance yield and reduce waste . For example, the Royal Society of Chemistry’s protocol for N-Cbz protection using benzylchloroformate (Cbz-Cl) in a dioxane-water system achieves >90% yield for analogous compounds . Adapting this method to (3S,4S)-4-(Benzylamino)piperidin-3-OL may involve:

  • Reagents: Cbz-Cl (1.5 eq.), NaHCO₃ (1.5 eq.), dioxane-water (4:1).

  • Conditions: Room temperature, 16-hour reaction time .

Biological Activity and Mechanistic Insights

Interaction with Neurotransmitter Transporters

Piperidine derivatives exhibit affinity for monoamine transporters, including dopamine (DAT) and norepinephrine (NET) transporters. Molecular docking studies suggest that the benzylamino group of (3S,4S)-4-(Benzylamino)piperidin-3-OL forms π-π interactions with aromatic residues in DAT’s substrate-binding pocket, while the hydroxyl group hydrogen-bonds to serine residues . This dual interaction may inhibit neurotransmitter reuptake, a mechanism shared with antidepressants like bupropion.

Research Findings and Comparative Analysis

Receptor Binding Studies

In vitro assays using radiolabeled ligands reveal moderate affinity for DAT (Kᵢ = 120 nM) and NET (Kᵢ = 240 nM) . Comparatively, the (3R,4R) enantiomer shows reduced activity (Kᵢ > 500 nM), underscoring the importance of stereochemistry .

Pharmacokinetic Profile

Preliminary data indicate:

  • Half-Life: ~2.5 hours in murine plasma.

  • Blood-Brain Barrier Penetration: Moderate (brain-to-plasma ratio = 0.8) .

Future Directions and Challenges

Optimization Strategies

  • Structural Modifications: Introducing electron-withdrawing groups on the benzyl ring to enhance binding affinity.

  • Prodrug Design: Masking the hydroxyl group to improve oral bioavailability.

Unanswered Questions

  • In Vivo Efficacy: No studies have evaluated the compound’s behavioral effects in animal models.

  • Off-Target Effects: Potential interactions with serotonin transporters or ion channels remain uncharacterized .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator